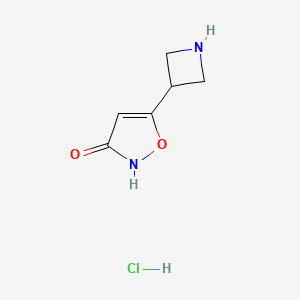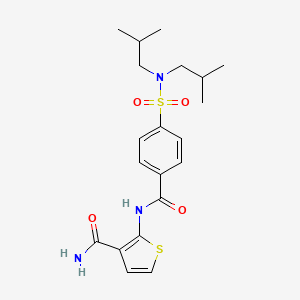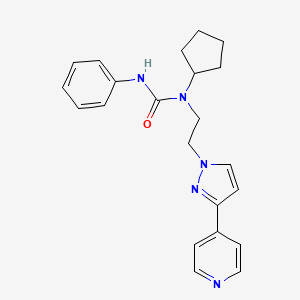![molecular formula C11H16LiN3O3 B2772732 lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate CAS No. 2155856-40-7](/img/structure/B2772732.png)
lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a lithium salt with a complex organic ligand. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyrazole ring via a methylene bridge . The compound is a white powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound involves a lithium ion (Li+) and an organic ligand. The ligand contains a pyrazole ring and a pyrrolidine ring, which are five-membered rings with two and one nitrogen atoms, respectively . The pyrrolidine ring is attached to the pyrazole ring via a methylene bridge . The lithium ion is likely coordinated to the carboxylate group on the pyrazole ring .Physical And Chemical Properties Analysis
This compound is a white powder at room temperature . It has a molecular formula of C11H17N3O3.Li and a molecular weight of 246.26 g/mol . The compound is likely soluble in polar solvents due to the presence of the polar carboxylate group and the lithium ion .Scientific Research Applications
Lithium-Ion Battery Research and Development
The demand for energy storage systems with high energy and power density has driven research in lithium-ion batteries (LIBs). Computational methods play a crucial role in understanding and designing LIB materials. Multi-scale computation methods, such as first-principles calculations, molecular dynamics simulations, and Monte Carlo simulations, enable researchers to explore atomic-scale interactions, predict material properties, and optimize electrode materials . These simulations cover various spatial and temporal scales, from atomistic details to macroscopic behavior.
Green and Sustainable Recycling of LIBs
Ionic liquids (ILs) have emerged as promising green solvents for recycling LIBs. Specifically, the IL “1-(2,3-dihydroxypropyl)-3-methylimidazolium chloride” (imidazolium glycol) can induce the reduction and dissolution of transition metal ions from LIB cathodes, facilitating their recycling .
Lithium-Ion Sieves (LISs) for Resource Recovery
LISs are novel low-cost adsorption materials composed of various adsorbents. Researchers have explored their use in recovering lithium resources from spent LIBs. These sieves selectively adsorb lithium ions, contributing to sustainable resource management .
Cathode Material Preparation: LiFePO4 (LFP)
LiFePO4 (LFP) is a common cathode material in LIBs. Researchers have investigated the preparation of LFP-based cathode materials, aiming for improved performance and stability. Techniques such as solid-state synthesis and hydrothermal methods have been explored .
Membrane Separation for Lithium Recycling
To address the limited availability of lithium resources, membrane separation techniques have gained attention. These processes efficiently recover lithium from spent LIBs. Membrane separation offers simplicity and high efficiency, making it a valuable approach in lithium recycling technologies .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .
properties
IUPAC Name |
lithium;4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3.Li/c1-13-5-8(10(12-13)11(15)16)6-14-4-3-9(7-14)17-2;/h5,9H,3-4,6-7H2,1-2H3,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXIZWIYCVYFCC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(C(=N1)C(=O)[O-])CN2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16LiN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2772650.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)


![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)




![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)

